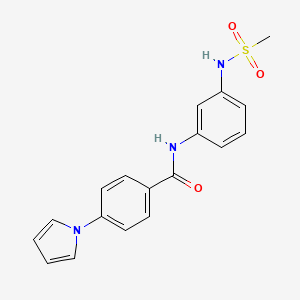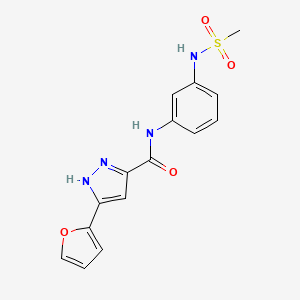
N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide (also known as MSPP) is an organic compound that has been studied extensively due to its potential applications in biochemistry and physiology. MSPP is a small molecule that has a wide range of applications, including as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. In addition, MSPP has been used in a variety of laboratory experiments, including as a fluorescent substrate for the study of enzyme kinetics.
Mecanismo De Acción
MSPP has been shown to act as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. As an inhibitor, MSPP binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. As a stabilizer, MSPP binds to the protein and prevents it from unfolding or denaturing. As a substrate, MSPP binds to the enzyme and is then converted into the product of the reaction.
Biochemical and Physiological Effects
MSPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MSPP can inhibit the activity of enzymes such as cytochrome P450 and can also act as a substrate for enzymatic reactions. In vivo studies have shown that MSPP can modulate the activity of enzymes involved in the metabolism of drugs and can also act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSPP has many advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize, and it is highly soluble in aqueous solutions. In addition, MSPP can be used as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. However, MSPP is not as stable as some other compounds and can be degraded by light and heat.
Direcciones Futuras
In the future, MSPP could be used in a variety of applications, including as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. In addition, MSPP could be used to study the effects of inhibitors on enzyme activity and to study the metabolism of drugs. Furthermore, MSPP could be used to develop new fluorescent probes for the study of biochemical and physiological processes. Finally, MSPP could be used to develop new drugs or drug formulations.
Métodos De Síntesis
MSPP can be synthesized using a variety of methods. The most common method is the reaction of 3-methanesulfonamidophenol and 1H-pyrrol-1-ylbenzamide in the presence of a base, such as triethylamine, at room temperature. This reaction yields MSPP in good yields. Other methods have also been used to synthesize MSPP, such as the reaction of 3-methanesulfonamidophenol and 1H-pyrrol-1-ylbenzoyl chloride in the presence of a base, such as triethylamine, at room temperature.
Aplicaciones Científicas De Investigación
MSPP has been widely studied due to its potential applications in biochemistry and physiology. MSPP has been used as an inhibitor of enzymes, a stabilizer of proteins, and a substrate for enzymatic reactions. It has also been used in a variety of laboratory experiments, including as a fluorescent substrate for the study of enzyme kinetics. MSPP has been used to study the activity of enzymes such as cytochrome P450, as well as to study the effects of inhibitors on enzyme activity.
Propiedades
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25(23,24)20-16-6-4-5-15(13-16)19-18(22)14-7-9-17(10-8-14)21-11-2-3-12-21/h2-13,20H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTAPGGCEBWXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methanesulfonamidophenyl)-4-(1H-pyrrol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B6577471.png)
![3-methyl-7-octyl-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577478.png)

![4-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B6577486.png)
![N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6577487.png)
![3-[3-(2-oxopiperidin-1-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6577495.png)
![1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6577502.png)
![1-[(4-fluorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B6577504.png)
![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)
![1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577526.png)
![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)
![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)